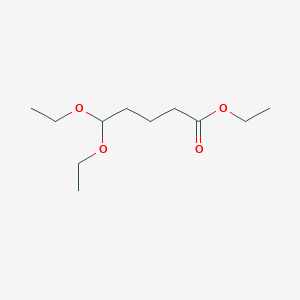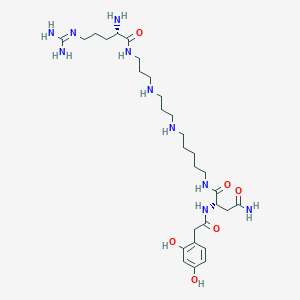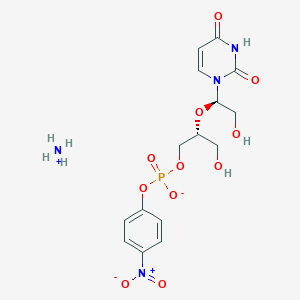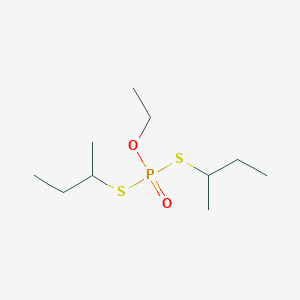
Ethyl 5,5-diethoxypentanoate
Vue d'ensemble
Description
Ethyl 5,5-diethoxypentanoate is a chemical compound that is commonly used in scientific research. It is a colorless liquid that is soluble in water and has a pleasant odor. This compound is widely used in the field of organic chemistry due to its unique properties and versatility.
Applications De Recherche Scientifique
Intermediate for Synthesis : Ethyl 5-oxo-4-oxaspiro[2,3]hexane-1-carboxylate is a versatile intermediate for the synthesis of compounds like coumarin, isoxazolone, and pyrimidone derivatives (Kato, Katagiri, & Sato, 1979).
Anti-Juvenile Hormone Agents : Ethyl 4-(2-aryloxyhexyloxy)benzoates, which include compounds structurally related to Ethyl 5,5-diethoxypentanoate, show potential as anti-juvenile hormone agents (Furuta et al., 2006).
Synthesis of Edeine Analogs : Orthogonally protected diamino-hydroxypentanoic acids, synthesized using similar substrates, are used for producing edeine analogs (Czajgucki, Sowiński, & Andruszkiewicz, 2003).
Impact on Wine Aroma : Enantiomers of ethyl 2-hydroxy-4-methylpentanoate contribute significantly to the perception of fruity aromas in wine (Lytra et al., 2012).
Intermediate for Anti-Hypertension Drugs : Ethyl (R)-2-hydroxy-4-phenylbutanoate (R)-EHPB, a compound related to Ethyl 5,5-diethoxypentanoate, is an intermediate for anti-hypertension drugs (Oda et al., 1998).
Formation in Heated Fermented Media : Ethyl 5,5-diethoxypentanoate-related compounds like 5-methylfurfural diethyl acetal are formed during the heating of highly-sugared fermented media (Pisarintskiĭ & Ulezlo, 2000).
Synthesis of Proteinase Inhibitor : Ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate, another related compound, is synthesized as a potential proteinase inhibitor (Angelastro, Bey, Mehdi, & Peet, 1992).
Biofuel Production : γ-Valerolactone can be converted into ethyl valerate and pentyl valerate, suitable for biofuel applications (Chan-Thaw, Marelli, Psaro, Ravasio, & Zaccheria, 2013).
Modified Carbohydrate Synthesis : The synthesis of modified carbohydrates involves compounds in the 5,5-diethoxy-1,4-dihydroxypentan-2-one family (Valdersnes et al., 2012).
Propriétés
IUPAC Name |
ethyl 5,5-diethoxypentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O4/c1-4-13-10(12)8-7-9-11(14-5-2)15-6-3/h11H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAXWUNXKVHKDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCCC(=O)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00570859 | |
| Record name | Ethyl 5,5-diethoxypentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00570859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5,5-diethoxypentanoate | |
CAS RN |
19790-76-2 | |
| Record name | Ethyl 5,5-diethoxypentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00570859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B21718.png)





